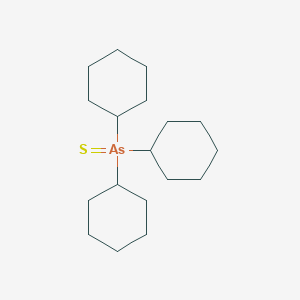
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is a unique organoarsenic compound characterized by its three cyclohexyl groups attached to an arsenic atom, which is also bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of cyclohexyl Grignard reagents with arsenic trihalides. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3C6H11MgBr+AsCl3→(C6H11)3As+3MgBrCl
The resulting tricyclohexylarsane can then be treated with sulfur to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent arsane.
Substitution: The cyclohexyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tricyclohexylarsane.
Substitution: Various substituted arsanes depending on the reagents used.
Scientific Research Applications
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tricyclohexyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets through its arsenic and sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to form stable complexes with metals and other organic molecules underlies its utility in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
Tricyclohexylphosphine: Similar in structure but contains phosphorus instead of arsenic.
Triphenylarsine: Contains phenyl groups instead of cyclohexyl groups.
Tricyclohexylamine: Contains nitrogen instead of arsenic.
Uniqueness
Tricyclohexyl(sulfanylidene)-lambda~5~-arsane is unique due to the presence of both arsenic and sulfur atoms, which impart distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
54666-67-0 |
|---|---|
Molecular Formula |
C18H33AsS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tricyclohexyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C18H33AsS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
NCILBNHNKIDLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[As](=S)(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















